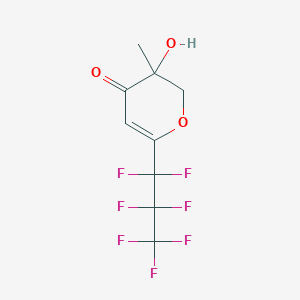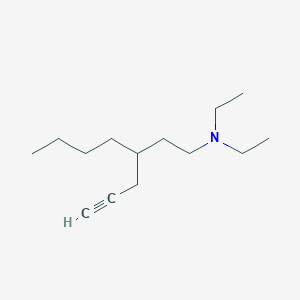
N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a heptane backbone with a prop-2-yn-1-yl group and two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine typically involves the alkylation of a heptan-1-amine derivative with a prop-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amine derivatives with different functional groups.
Scientific Research Applications
N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The prop-2-yn-1-yl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: Contains an adamantane backbone with prop-2-yn-
Properties
CAS No. |
61753-84-2 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N,N-diethyl-3-prop-2-ynylheptan-1-amine |
InChI |
InChI=1S/C14H27N/c1-5-9-11-14(10-6-2)12-13-15(7-3)8-4/h2,14H,5,7-13H2,1,3-4H3 |
InChI Key |
CTYOYWVKFFLEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN(CC)CC)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


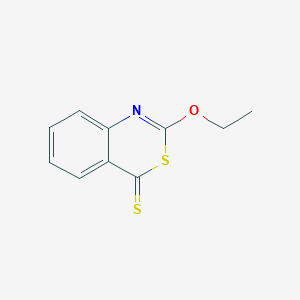
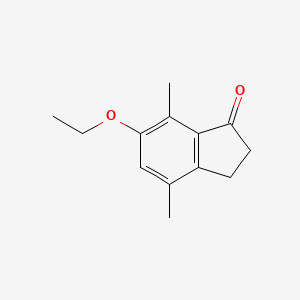
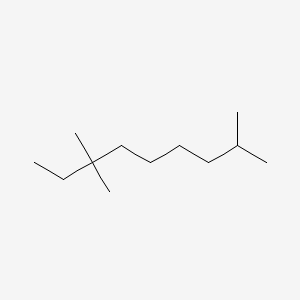
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
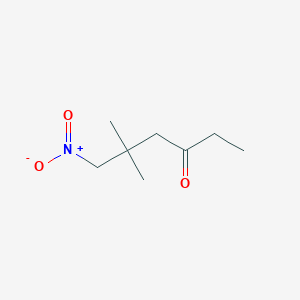
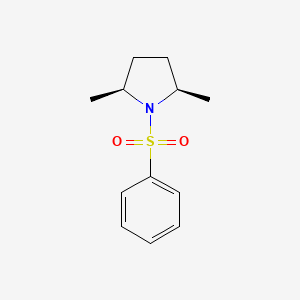
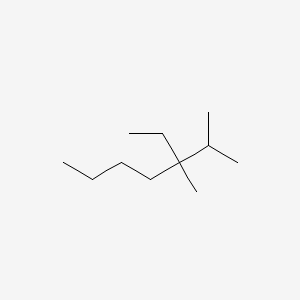
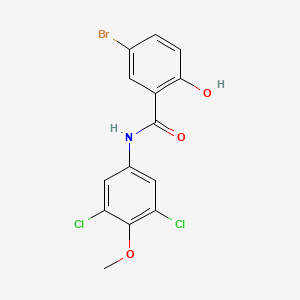

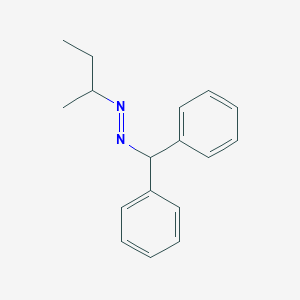
![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)
